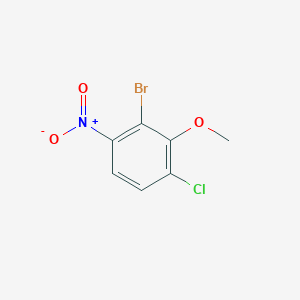
2-Bromo-4-chloro-3-methoxy-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-3-methoxy-1-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO3. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, methoxy, and nitro groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-methoxy-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 3-Bromo-1-chloro-2-methoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the bromination and chlorination of methoxybenzene, followed by nitration. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-methoxy-1-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro group can be replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and halogens makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used under controlled temperature conditions.
Nucleophilic Substitution: Strong nucleophiles like sodium amide (NaNH2) in liquid ammonia are used to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro-substituted derivatives, while nucleophilic substitution can lead to the formation of amine derivatives .
Scientific Research Applications
2-Bromo-4-chloro-3-methoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-methoxy-1-nitrobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to restore aromaticity . The presence of electron-withdrawing groups like nitro and halogens enhances its reactivity towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-nitrobenzene
- 1-Chloro-2-methoxy-4-nitrobenzene
- 4-Bromo-2-chloro-1-methoxybenzene
Uniqueness
2-Bromo-4-chloro-3-methoxy-1-nitrobenzene is unique due to the combination of substituents on the benzene ring. The presence of both bromine and chlorine atoms, along with the methoxy and nitro groups, imparts distinct chemical properties and reactivity patterns that are not observed in simpler benzene derivatives .
Properties
IUPAC Name |
3-bromo-1-chloro-2-methoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-4(9)2-3-5(6(7)8)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMJCWKIIYUPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

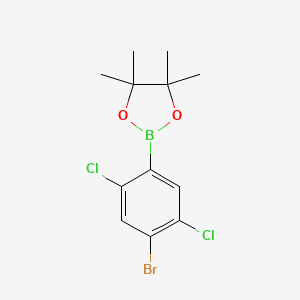
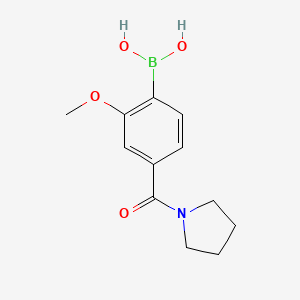





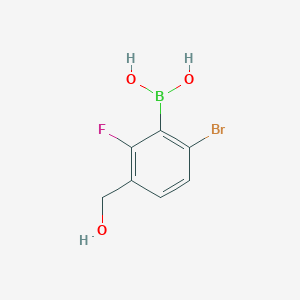
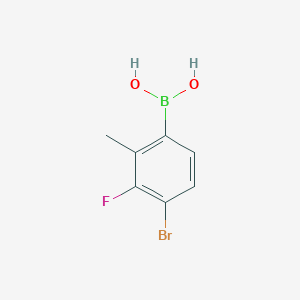
![Tert-butyl exo-3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8202316.png)

![8-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid](/img/structure/B8202338.png)

